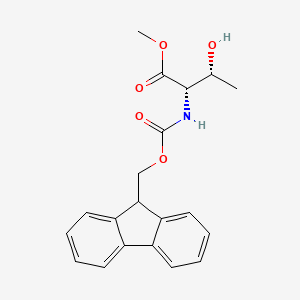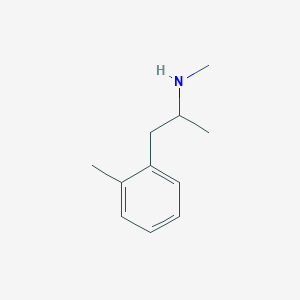
n-Methyl-1-(o-tolyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[1-(2-methylphenyl)propan-2-yl]amine is an organic compound that belongs to the class of substituted amphetamines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl[1-(2-methylphenyl)propan-2-yl]amine typically involves a multi-step process. One common method starts with the reaction of (2-methylphenyl)magnesium bromide with propylene oxide to yield 1-(2-methylphenyl)-2-hydroxypropane. This intermediate is then reacted with phosphorus tribromide to form 1-(2-methylphenyl)-2-bromopropane, which is finally reacted with methylamine to produce methyl[1-(2-methylphenyl)propan-2-yl]amine .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl[1-(2-methylphenyl)propan-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Investigated for its effects on biological systems, including its potential as a neurotransmitter modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical intermediates and as a research chemical.
Mecanismo De Acción
The mechanism of action of methyl[1-(2-methylphenyl)propan-2-yl]amine involves its interaction with neurotransmitter systems in the brain. It functions as a norepinephrine-dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft. This action leads to enhanced neurotransmission and stimulation of the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Methamphetamine: Structurally similar but with a different substitution pattern on the phenyl ring.
Amphetamine: Lacks the methyl group on the nitrogen atom.
Methiopropamine: Contains a thiophene ring instead of a benzene ring.
Uniqueness
Methyl[1-(2-methylphenyl)propan-2-yl]amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other similar compounds. Its selective inhibition of norepinephrine and dopamine reuptake makes it a valuable compound for research in neuropharmacology .
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
N-methyl-1-(2-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-9-6-4-5-7-11(9)8-10(2)12-3/h4-7,10,12H,8H2,1-3H3 |
Clave InChI |
IXEBWNOSEOYATJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]-](/img/structure/B13406624.png)
![tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate](/img/structure/B13406632.png)

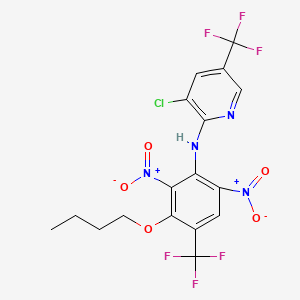

![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B13406650.png)

![TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)
methyl]-2,6-dimethyl benzamide](/img/structure/B13406665.png)
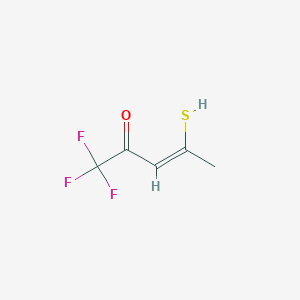
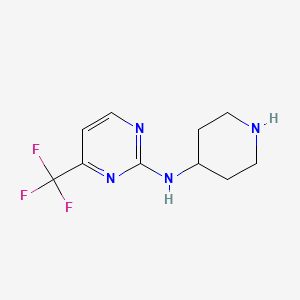
![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)

